molecular formula C12H14N2O4 B14544789 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid CAS No. 62299-22-3

2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid

Cat. No.: B14544789
CAS No.: 62299-22-3
M. Wt: 250.25 g/mol
InChI Key: MQQKTLGVTYLJAO-UHFFFAOYSA-N
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Description

2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid is a complex organic compound that features a furan ring, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethyl pyrazole intermediate. This intermediate is then reacted with 2-methylpropanoic acid under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors in biological systems, leading to various effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.

    Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar chemical behavior.

    2-Methylpropanoic acid derivatives: Compounds with a similar acid moiety

Uniqueness

What sets 2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid apart is its unique combination of the furan, pyrazole, and propanoic acid moieties.

Properties

CAS No.

62299-22-3

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-[1-(furan-2-ylmethyl)pyrazol-3-yl]oxy-2-methylpropanoic acid

InChI

InChI=1S/C12H14N2O4/c1-12(2,11(15)16)18-10-5-6-14(13-10)8-9-4-3-7-17-9/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

MQQKTLGVTYLJAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=NN(C=C1)CC2=CC=CO2

Origin of Product

United States

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